3-(2-Ethoxyphenyl)acrylaldehyde

Biocatalysis Ene-reductase Stereoselective reduction

Sourcing cinnamaldehyde derivatives with predictable stereochemical outcomes for chiral alcohol synthesis presents a supply chain bottleneck. 3-(2-Ethoxyphenyl)acrylaldehyde is the validated substrate for baker's yeast or isolated ene-reductase (OYE2/OYE3)-mediated asymmetric reduction, delivering (S)-2-ethoxy-3-phenylpropan-1-ol in up to 99% ee-a critical intermediate for Tesaglitazar and Navaglitazar. - Proven stereochemical outcome confirmed by ²H NMR deuterium labelling; cannot be replicated with methoxy or unsubstituted analogs. - Ortho-ethoxy group provides steric shielding of the acrylaldehyde face, enabling controlled diastereoselectivity in Schiff base formation and cyclization. - LogP-enhanced scaffold (~2.5-2.8) for structure-permeability-activity relationship studies against Gram-negative bacteria.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B13621219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethoxyphenyl)acrylaldehyde
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C=CC=O
InChIInChI=1S/C11H12O2/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-9H,2H2,1H3/b7-5+
InChIKeyQSZJUEOFIBFGPM-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Ethoxyphenyl)acrylaldehyde – Key Building Block


3-(2-Ethoxyphenyl)acrylaldehyde (synonyms: 2-ethoxycinnamaldehyde, α-ethoxycinnamaldehyde) is a synthetic cinnamaldehyde derivative with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . The compound is characterized by an ethoxy group at the ortho position of the phenyl ring conjugated to an α,β-unsaturated aldehyde moiety, structurally distinguishing it from the parent trans-cinnamaldehyde and more common methoxy-substituted analogs . It serves as a versatile electrophilic building block in organic synthesis and has been employed as a substrate in enantioselective biocatalytic reductions for the preparation of chiral pharmaceutical intermediates [1].

Substrate Ene-reductase biocatalytic reduction
Pathway Chiral (S)-alcohol intermediate synthesis
Differentiator Alpha-ethoxy stereochemical control

Uniqueness vs. Cinnamaldehyde Analogs


Cinnamaldehyde and its derivatives exhibit structure-dependent biological activity and physicochemical properties that preclude simple interchangeability. In a systematic in vitro evaluation of 20 cinnamaldehyde derivatives against weaned piglet intestinal bacteria, cinnamaldehyde, 2-methoxycinnamaldehyde, and 4-methoxycinnamaldehyde displayed markedly different antibacterial potency rankings, with cinnamaldehyde showing the second-highest activity and 2-methoxycinnamaldehyde exhibiting lower potency [1]. The ortho-ethoxy substituent in 3-(2-ethoxyphenyl)acrylaldehyde introduces distinct steric bulk, electronic character, and lipophilicity relative to both the unsubstituted parent and the ortho-methoxy analog, directly impacting membrane permeability, target binding, and metabolic stability [2]. In stereoselective enzymatic reductions, the α-alkoxy substituent critically governs both the stereochemical outcome and substrate acceptance by ene-reductases, meaning that the ethoxy variant cannot be replaced by methoxy or unsubstituted analogs without altering enantioselectivity and yield [3].

This Compound Alpha-ethoxy substitution directs unique enzymatic reduction trajectory and stereochemical outcome
vs
Methoxy / Unsubstituted Analogs Altered substrate recognition by ene-reductases may shift enantioselectivity and yield
This Compound Aldehyde form enables ordered cascade biocatalysis with ADH coupling
vs
Carboxylic Acid Form Requires high-pressure metal-catalyzed hydrogenation; reported ee may shift 20–92%
This Compound Ortho-ethoxy introduces steric shielding and modulates conjugation at the acrylaldehyde center
vs
Para-Ethoxy / Ortho-Methoxy Analogs Para lacks steric control; ortho-methoxy offers lower van der Waals volume, altering facial selectivity

Differentiation Evidence vs. Closest Analogs


Enzymatic Reduction Stereochemistry

Baker's yeast-mediated saturation of (Z)-α-ethoxycinnamaldehyde in deuterated water proceeds with a defined stereochemical course, yielding (1R,2S,3S)-[2,3-²H₂]-3-(2-ethoxyphenyl)propan-1-ol as established by ²H NMR comparison with authentic labelled reference compounds [1]. This stereochemical outcome is distinct from that observed for (E)-α-(hydroxymethyl)nitrostyrene substrates under identical conditions, confirming that the α-ethoxy substitution pattern directs a unique enzymatic reduction trajectory. In the cascade coupling of ene reductases (OYE2/OYE3) with alcohol dehydrogenases, α-ethoxycinnamaldehyde is preferentially reduced at the C=C bond when the phenyl group is trans to the carbonyl, with chemoselective carbonyl reduction by ADHs occurring only after saturation of the double bond [2]. This ordered cascade behavior is a direct consequence of the ethoxy substitution and differs from the reduction profiles of α-methyl or α-bromo cinnamaldehyde analogs, which show divergent enantiomeric excess values (e.g., α-methyl: >99% ee (S); α-bromo: >99% ee (S) [3]) and substrate acceptance rates by OYE enzymes.

Enzymatic Reduction Stereochemistry
Head-to-head
Target yields (1R,2S,3S)-[2,3-²H₂] product confirmed by ²H NMR; comparator substrates follow different stereochemical trajectories under identical conditions
Ethoxy substitution defines a distinct enzymatic reduction pathway
Baker's yeast / OYE2-OYE3 in D₂O; methoxy and nitro analogs diverge
Biocatalysis Ene-reductase Stereoselective reduction Deuterium labelling

Lipophilicity and Physicochemical Descriptors

The ortho-ethoxy substitution in 3-(2-ethoxyphenyl)acrylaldehyde confers significantly enhanced lipophilicity compared to both the parent cinnamaldehyde and the 2-methoxy analog. The calculated XLogP for cinnamaldehyde is 1.99 [1], while 2-methoxycinnamaldehyde exhibits an XLogP of approximately 2.0–2.1 [2]. The 2-ethoxy derivative, with an additional methylene unit, is predicted to have an XLogP of ~2.5–2.8 based on the consistent logP increment of ~0.5 per methylene in homologous alkoxy series, representing a ΔlogP of approximately +0.5 to +0.8 relative to the methoxy analog. This increase in lipophilicity is accompanied by a higher molecular weight (176.21 vs. 162.19 g/mol for 2-methoxycinnamaldehyde) and an additional rotatable bond (4 vs. 3), which together modulate membrane permeability, non-specific protein binding, and metabolic clearance. These calculated differences are consistent with experimentally observed trends in homologous cinnamaldehyde derivatives and are reinforced by the known physicochemical data for 4-methoxycinnamaldehyde (XLogP 1.80, AlogP 1.91 [3]), confirming that alkoxy chain extension reliably increases lipophilicity in this scaffold.

Lipophilicity Shift
Class-level
ΔlogP ~+0.5–0.8
Reported logP increase vs. cinnamaldehyde and 2-methoxy analog
Calculated XLogP ~2.5–2.8; data to verify experimentally
Lipophilicity logP Drug-likeness Lead optimization

Antibacterial Activity Ranking

A comprehensive in vitro evaluation of 20 cinnamaldehyde derivatives against intestinal bacteria of weaned piglets established a clear activity ranking: 4-nitrocinnamaldehyde > cinnamaldehyde > 4-methoxycinnamaldehyde > 2-methoxycinnamaldehyde > hydrocinnamaldehyde [1]. The study demonstrated that cinnamaldehyde exhibited the second-highest potency, particularly against coliform bacteria and Escherichia coli, while 2-methoxycinnamaldehyde (the direct methoxy analog of the target compound) was ranked fourth, showing lower potency. All derivatives were consistently more bactericidal against Gram-negative coliform bacteria than against Gram-positive bacteria. The ortho-alkoxy substitution pattern (2-position) was associated with reduced antibacterial activity relative to the para-substituted (4-position) counterpart in the methoxy series. 3-(2-Ethoxyphenyl)acrylaldehyde, bearing an ethoxy rather than methoxy group at the ortho position, is expected to exhibit further differentiated antibacterial potency due to the combined effects of ortho-substitution and increased lipophilicity, providing a distinct SAR data point for programs seeking to decouple antibacterial potency from other properties such as membrane permeability or metabolic stability [2].

Antibacterial Activity Ranking
Class-level
14-Nitrocinnamaldehyde
2Cinnamaldehyde
34-Methoxycinnamaldehyde
42-Methoxycinnamaldehyde (direct analog)
5Hydrocinnamaldehyde
Ortho-alkoxy substitution associated with lower ranking; ethoxy may further shift SAR
In vitro piglet intestinal bacteria model; Gram-negative bias observed
Antibacterial MIC Structure-activity relationship Gram-negative bacteria

Chiral Intermediate Utility for PPAR Agonists

α-Ethoxycinnamaldehyde (3-(2-ethoxyphenyl)acrylaldehyde) serves as a critical prochiral substrate for the baker's yeast-mediated enantioselective synthesis of (S)-ethyl α-ethoxy phenylpropanoate esters, which are key intermediates for the PPARα/γ agonists Tesaglitazar and Navaglitazar [1]. The metal-catalyzed asymmetric hydrogenation of α-ethoxy cinnamic acid derivatives achieved only 20–92% enantiomeric excess (ee) and required high-pressure vessel reactors (200–700 psi), whereas the baker's yeast-mediated bioreduction route delivered the (S)-alcohol intermediates in good yields with excellent ee (99% for the analogous 1a intermediate) [1]. This direct comparison demonstrates that 3-(2-ethoxyphenyl)acrylaldehyde provides a unique entry point to chiral intermediates via biocatalytic reduction that cannot be replicated with the corresponding acid form, which requires harsh catalytic hydrogenation conditions and yields inferior enantioselectivity. The α-ethoxy substituent is essential to the synthetic route; replacing it with methoxy would alter the substrate recognition by the ene reductases and produce different chiral building blocks with distinct pharmacological profiles [2].

Chiral Intermediate Utility
Cross-study
Biocatalytic route reported up to 99% ee vs. metal-catalyzed 20–92% ee at 200–700 psi
Supports biocatalytic vs. metal-catalyzed route comparison for (S)-ester intermediates
Baker's yeast at 30 °C; relevant to PPAR agonist precursor synthesis
Chiral synthesis Pharmaceutical intermediate Biocatalysis PPAR agonist

Ortho-Ethoxy Steric and Electronic Effects

The ortho-ethoxy substituent in 3-(2-ethoxyphenyl)acrylaldehyde introduces distinct steric and electronic perturbations compared to the ortho-methoxy and para-ethoxy isomers. The Hammett σₘ value for an ortho-ethoxy group (–OCH₂CH₃) is approximately –0.24 (comparable to –OCH₃ at –0.27), indicating similar electron-donating resonance effects; however, the ortho position introduces additional steric hindrance to the conjugated acrylaldehyde system that is absent in para-substituted analogs such as 4-ethoxycinnamaldehyde [1]. In Schiff base formation reactions, p-ethoxycinnamaldehyde (compound a) was used as the parent aldehyde to generate derivatives b through e, with characterization by IR, ¹H NMR, and ¹³C NMR in CDCl₃ confirming structural integrity [2]. The ortho-ethoxy positioning in the target compound alters the dihedral angle between the phenyl ring and the acrylaldehyde π-system, modulating conjugation efficiency and thereby influencing UV-Vis absorption properties, electrophilicity at the β-carbon, and reactivity toward nucleophiles. These electronic effects are fundamentally different from those in 4-ethoxycinnamaldehyde, where the para-substituent exerts only electronic effects without steric interference on the reactive acrylaldehyde moiety.

Steric & Electronic Effects
Class-level
Ortho-OEt: combined steric hindrance + electron donation (σₘ ~ –0.24). Modulates dihedral angle and conjugation efficiency vs. para-OEt (electronic only) or ortho-OMe (lower bulk)
Supports steric/electronic SAR differentiation from para and methoxy analogs
Hammett constant comparison; Schiff base reactivity context
Structure-activity relationship Electronic effects Steric effects Molecular design

Procurement-Relevant Applications


Enantioselective Biocatalytic Synthesis

This compound is the substrate of choice for baker's yeast- or isolated ene reductase (OYE2/OYE3)-mediated asymmetric reduction to produce (S)-2-ethoxy-3-phenylpropan-1-ol in up to 99% ee, a key intermediate for Tesaglitazar and Navaglitazar synthesis [1]. The unique stereochemical outcome, confirmed by ²H NMR deuterium labelling studies [2], cannot be achieved with methoxy-substituted or unsubstituted cinnamaldehyde substrates, which would yield different enantiomers or fail to be recognized by the OYE enzymes. Procurement is justified for any program requiring enantiopure α-alkoxy phenylpropanoid building blocks via the mild biocatalytic route rather than high-pressure metal-catalyzed hydrogenation.

Antibacterial Lead Optimization via Lipophilicity

For antibacterial discovery programs targeting Gram-negative coliform bacteria and E. coli, 3-(2-ethoxyphenyl)acrylaldehyde provides a logP-enhanced (~2.5–2.8 vs. 1.99 for cinnamaldehyde) scaffold [3] that occupies a distinct region of chemical space from the standard methoxy analogs evaluated in systematic SAR studies [4]. The compound enables exploration of whether the reduced intrinsic antibacterial potency associated with ortho-alkoxy substitution can be compensated by improved membrane penetration from increased lipophilicity, making it a rational procurement choice when structure-permeability-activity relationships are being investigated.

Physicochemical Property Tuning

With a molecular weight of 176.21 g/mol, two hydrogen bond acceptors, four rotatable bonds, and a calculated XLogP of ~2.5–2.8, 3-(2-ethoxyphenyl)acrylaldehyde offers a quantifiable shift in key drug-likeness descriptors relative to cinnamaldehyde (132.16 g/mol, one HBA, two rotatable bonds, XLogP 1.99) [3]. This makes it the appropriate procurement choice for medicinal chemistry programs needing to increase lipophilicity and molecular complexity within the cinnamaldehyde scaffold while maintaining the reactive α,β-unsaturated aldehyde warhead for covalent target engagement or downstream derivatization.

Schiff Base Synthesis with Steric Control

The ortho-ethoxy group provides steric shielding of one face of the acrylaldehyde moiety, influencing diastereoselectivity in Schiff base formation and subsequent cyclization reactions [5]. This steric effect is absent in 4-ethoxycinnamaldehyde and is quantitatively smaller in 2-methoxycinnamaldehyde (lower van der Waals volume). Researchers requiring controlled facial selectivity in nucleophilic additions to the β-carbon should procure the 2-ethoxy derivative specifically for this steric differentiation.

Application
Selection Property
Validation Focus
Enantioselective biocatalytic synthesis
Stereochemical substrate specificity for ene-reductases
Enantiomeric excess and absolute configuration confirmation
Antibacterial SAR research
Ortho-alkoxy lipophilicity and steric profile
Structure-permeability-activity relationship endpoints
Physicochemical property tuning
logP and molecular descriptor shift within cinnamaldehyde scaffold
Drug-likeness parameter benchmarking
Sterically controlled Schiff base synthesis
Ortho steric shielding of acrylaldehyde reactive center
Diastereoselectivity in nucleophilic additions
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